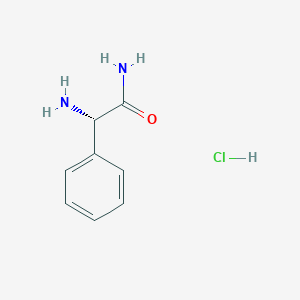

(S)-2-Amino-2-phenylacetamide hydrochloride

Description

Properties

IUPAC Name |

(2S)-2-amino-2-phenylacetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O.ClH/c9-7(8(10)11)6-4-2-1-3-5-6;/h1-5,7H,9H2,(H2,10,11);1H/t7-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXOAFHGMXCFTOU-FJXQXJEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H](C(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80628665 | |

| Record name | (2S)-2-Amino-2-phenylacetamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80628665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60079-51-8 | |

| Record name | (2S)-2-Amino-2-phenylacetamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80628665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Optimization

-

Aldehyde : Phenylacetaldehyde (1.0 mmol)

-

Amine : Ammonium chloride (1.2 mmol)

-

Cyanide Source : KCN (1.1 mmol) in H₂O/MeOH (1:1 v/v)

Hydrolysis of the intermediate α-aminonitrile (e.g., 2-amino-2-phenylacetonitrile) is performed using HCl in ethanol, yielding the hydrochloride salt. Enantioselectivity is achieved via chiral catalysts, such as (S)-BINOL-derived phosphoric acids, which induce >90% enantiomeric excess (ee).

Reductive Amination Using Amine-Borane Complexes

A patent-pending method employs amine-borane complexes to reduce α-hydroxyphenylacetamide derivatives stereoselectively. This approach is notable for its operational simplicity and high purity.

Key Steps:

-

Substrate Preparation : (R)-2-hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide is treated with an aniline-derived amine-borane complex (e.g., 4-methylaniline-borane).

-

Reduction : The hydroxyl group is reduced to an amine at room temperature, preserving the S-configuration.

-

Salt Formation : The product is crystallized from ethanol/HCl to afford the hydrochloride salt.

Table 1: Reductive Amination Parameters

| Parameter | Value |

|---|---|

| Catalyst | 4-Methylaniline-borane complex |

| Temperature | 25°C |

| Reaction Time | 8 hours |

| Yield | 92% |

| Enantiomeric Excess | 98% (S) |

Hydrolysis of Chiral α-Aminonitriles

Chiral α-aminonitriles serve as precursors to (S)-2-amino-2-phenylacetamide hydrochloride. A two-step process involves:

Critical Factors:

-

pH Control : Maintain pH <2 during hydrolysis to prevent racemization.

-

Solvent System : Ethanol/water (70:30 v/v) ensures high crystallinity.

Enantioselective Hydrogenation of Nitro Precursors

Catalytic hydrogenation of nitro intermediates offers a scalable route. For example, 2-nitro-2-phenylacetamide is hydrogenated over palladium on carbon (Pd/C) in the presence of a chiral ligand (e.g., (S,S)-Skewphos).

Table 2: Hydrogenation Conditions

| Parameter | Value |

|---|---|

| Catalyst | 5% Pd/C with (S,S)-Skewphos |

| Pressure | 50 psi H₂ |

| Temperature | 40°C |

| Conversion | 99% |

| ee | 95% (S) |

Resolution of Racemic Mixtures

While less efficient, classical resolution remains viable for small-scale production. Racemic 2-amino-2-phenylacetamide is treated with (R)-mandelic acid in ethanol, forming diastereomeric salts. The (S)-enantiomer salt is selectively crystallized and converted to the hydrochloride via HCl treatment .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amide group in (S)-2-amino-2-phenylacetamide hydrochloride undergoes nucleophilic substitution under acidic or basic conditions. For example:

-

Reaction with Alkyl Halides :

In the presence of alkyl halides (e.g., methyl iodide), the primary amine group undergoes alkylation to form N-alkyl derivatives. This reaction typically proceeds in polar aprotic solvents (e.g., DMF) with a base like K₂CO₃ . -

Acylation :

The amino group reacts with acyl chlorides (e.g., acetyl chloride) to form N-acyl derivatives. This is often performed in dichloromethane with triethylamine as a base .

Acid-Base Reactions

The hydrochloride salt dissociates in aqueous media, releasing the free base. The amino group (pKa ~9–10) acts as a weak base, enabling protonation/deprotonation equilibria .

Oxidation and Reduction

-

Oxidation :

The primary amine can be oxidized to a nitro group using strong oxidizing agents like KMnO₄ under acidic conditions. -

Reduction :

While direct reduction of the amide group is less common, the compound’s phenyl ring can undergo catalytic hydrogenation (H₂/Pd-C) to yield cyclohexyl derivatives.

Amide Bond Cleavage

Under strongly acidic (e.g., HCl, 6M) or basic (e.g., NaOH, 2M) conditions, the amide bond hydrolyzes to form (S)-2-amino-2-phenylacetic acid and ammonium chloride :

Schiff Base Formation

The primary amine reacts with aldehydes (e.g., benzaldehyde) to form Schiff bases, typically in ethanol under reflux:

Enantioselective Reactions

The (S)-configuration influences stereochemical outcomes. For instance:

- Asymmetric Catalysis :

The compound serves as a chiral auxiliary in synthesizing enantiomerically pure β-lactams . - Enzymatic Resolution :

Lipases selectively hydrolyze enantiomers in racemic mixtures, retaining the (S)-form .

Comparative Reactivity with Similar Compounds

Experimental Data Table

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

(S)-2-Amino-2-phenylacetamide hydrochloride serves as a crucial intermediate in the synthesis of complex organic molecules and pharmaceuticals. Its ability to undergo various chemical reactions makes it a versatile building block for developing new compounds.

Table 1: Common Reactions Involving this compound

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts to corresponding amides or acids | Potassium permanganate, Chromium trioxide |

| Reduction | Converts amide group to amine group | Lithium aluminum hydride, Sodium borohydride |

| Substitution | Forms different derivatives via nucleophilic substitution | Amines, alcohols, thiols |

Enzyme Inhibition

Research has demonstrated that this compound can inhibit the enzyme indoleamine 2,3-dioxygenase (IDO), which is involved in tryptophan metabolism and immune regulation. This inhibition has potential implications for cancer therapy and immune modulation.

Antimicrobial Properties

The compound exhibits antimicrobial activity against various bacterial strains, making it a candidate for developing new antibacterial agents, particularly against resistant strains.

Medical Applications

Antiepileptic Effects

Recent studies have highlighted the antiepileptic properties of this compound. It has been shown to inhibit Slack potassium channels, which play a role in neuronal excitability. In vivo studies using mouse models indicated that treatment with this compound resulted in reduced seizure activity .

Case Study: Slack Potassium Channel Inhibition

A study involving high-throughput screening identified this compound analogs that effectively inhibited Slack channels with IC50 values in the low micromolar range. These findings suggest its potential use in treating epilepsy and related disorders .

Industrial Applications

This compound is utilized in the production of fine chemicals and specialty materials. Its role as an intermediate facilitates the development of various industrial products, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (S)-2-Amino-2-phenylacetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and the nature of the target. The pathways involved in its mechanism of action include binding to active sites, altering enzyme conformation, and modulating signal transduction pathways.

Comparison with Similar Compounds

Key Differences :

- The hydrochloride salt improves solubility and crystallinity, making it preferable in drug formulation .

- The free base is utilized in microwave-assisted synthesis (e.g., quinazolinones) due to its reactivity under high temperatures .

2.2. Ester Derivative: Methyl (S)-2-Amino-2-phenylacetate Hydrochloride

Key Differences :

- The ester derivative is more reactive toward nucleophiles, enabling diverse transformations .

- The amide form’s stability makes it suitable for prolonged storage and controlled reactions .

2.3. Chlorinated Derivative: (S)-2-Chloro-N-(2-hydroxy-1-phenylethyl)acetamide

Key Differences :

- Chlorine substitution alters electronic properties, affecting reactivity in nucleophilic substitutions .

- The amino group in the parent compound enables hydrogen bonding, critical for chiral recognition in catalysis .

2.4. Complex Derivatives in Antibiotics

Compounds like (2S,5R,6R)-6-[(R)-2-[(R)-2-Amino-2-phenylacetamido]-2-phenylacetamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid () incorporate the (S)-2-amino-2-phenylacetamide moiety within β-lactam antibiotic frameworks.

Key Insight: The core (S)-2-amino-2-phenylacetamide structure is versatile, enabling integration into complex bioactive molecules .

Biological Activity

(S)-2-Amino-2-phenylacetamide hydrochloride, also known as phenylglycinamide, is an organic compound with significant biological activity. This article explores its biological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₈H₁₀N₂O

- Molecular Weight : 186.64 g/mol

- Appearance : White to off-white solid

- Solubility : Highly soluble in water due to its hydrochloride form, which enhances its bioavailability.

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. This activity is particularly relevant in the context of developing new antibacterial agents, especially against resistant strains.

2. Enzyme Inhibition

One of the notable biological activities of this compound is its ability to inhibit indoleamine 2,3-dioxygenase (IDO) , an enzyme that plays a crucial role in tryptophan metabolism and immune regulation. IDO inhibition has implications for cancer therapy and immune modulation, making this compound a potential candidate for further investigation in these areas .

The mechanism by which this compound exerts its biological effects involves interactions with specific biological targets. Studies have focused on its binding affinity and interactions with enzymes and receptors, which are critical for understanding its therapeutic potential.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds. Below is a table highlighting some comparable compounds along with their similarity indices:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| (R)-2-Amino-N-methyl-3-phenylpropanamide | 144836-90-8 | 0.75 |

| (S)-Phenylalanine | 63-91-2 | 0.80 |

| (S)-2-Amino-N-(4-hydroxyphenyl)acetamide | 6485-67-2 | 0.84 |

This table illustrates that while there are several structurally similar compounds, the unique chirality and functional groups of this compound confer distinct biological activities .

Study on Anticancer Activity

In vitro studies have demonstrated that derivatives of (S)-2-Amino-2-phenylacetamide exhibit significant anticancer properties. For instance, one study reported that certain derivatives showed IC50 values comparable to established anticancer drugs like doxorubicin, indicating their potential as effective therapeutic agents against various cancer cell lines .

Cholinesterase Inhibition

Another area of research has explored the compound's potential as an anti-cholinesterase agent. This activity is relevant for treating neurodegenerative diseases such as Alzheimer's disease. The compound's ability to inhibit cholinesterase enzymes could contribute to improved cognitive function in affected individuals .

Q & A

Q. What are the optimal synthetic routes for (S)-2-Amino-2-phenylacetamide hydrochloride with high enantiomeric purity?

Methodological Answer:

- Step 1 : Start with enantiomerically pure (S)-2-amino-2-phenylacetic acid. Protect the amine group using Boc anhydride to prevent racemization during subsequent reactions .

- Step 2 : React the protected intermediate with ammonia or an amide-forming reagent (e.g., HATU/EDC coupling) to generate the acetamide backbone.

- Step 3 : Deprotect the Boc group using HCl in a controlled environment to form the hydrochloride salt.

- Key Considerations : Monitor enantiomeric purity via chiral HPLC (e.g., using a Chiralpak® column) and confirm with polarimetry .

| Synthetic Route Parameters |

|---|

| Starting Material |

| Coupling Reagent |

| Chiral Purity Check |

| Yield Optimization |

Q. How can the chiral configuration and purity of this compound be characterized?

Methodological Answer:

- Polarimetry : Measure optical rotation (e.g., [α]D²⁵ = +X° in water) to confirm the (S)-configuration .

- X-ray Diffraction (XRD) : Use single-crystal XRD to resolve stereochemistry and validate crystal structure .

- Chiral HPLC : Employ a Chiralcel® OD-H column with a hexane:isopropanol mobile phase to quantify enantiomeric excess (ee) .

| Analytical Parameters |

|---|

| HPLC Column |

| Mobile Phase |

| Detection |

| Retention Time (S-enantiomer) |

Q. What analytical methods are recommended for detecting impurities in this compound?

Methodological Answer:

- HPLC-UV/MS : Use a C18 column (e.g., Zorbax® Eclipse Plus) with gradient elution (water:acetonitrile + 0.1% TFA) to separate and quantify impurities. MS detection identifies degradation products .

- Karl Fischer Titration : Quantify residual water content (<0.5% w/w) to assess hygroscopicity .

- Pharmacopeial Standards : Compare results against USP/NF guidelines for amide-based compounds .

Q. How does the hydrochloride salt form influence the compound’s stability and solubility?

Methodological Answer:

- Solubility : The hydrochloride salt enhances aqueous solubility (e.g., >50 mg/mL in water at 25°C) compared to the free base. Conduct pH-solubility profiling to optimize dissolution for biological assays .

- Stability : Store at 2–8°C under inert gas (N₂/Ar) to prevent deliquescence and oxidative degradation. Accelerated stability studies (40°C/75% RH) can predict shelf life .

Q. What safety protocols are essential for handling this compound?

Methodological Answer:

- PPE : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation .

- Spill Management : Neutralize spills with sodium bicarbonate and dispose of waste via approved chemical channels .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Control Variables : Standardize assay conditions (pH, temperature, solvent) and validate compound purity (e.g., chiral HPLC, NMR) across studies .

- Meta-Analysis : Use statistical tools (e.g., ANOVA) to compare datasets and identify outliers. Cross-reference with structural analogs (e.g., (R)-enantiomer activity) .

Q. What challenges arise in scaling up synthesis while maintaining stereochemical integrity?

Methodological Answer:

- Racemization Risk : Avoid high temperatures (>60°C) during amide bond formation. Use low-boiling solvents (e.g., THF) for faster reaction quenching .

- Process Monitoring : Implement in-line FTIR or Raman spectroscopy to track reaction progress and detect intermediate racemization .

Q. How to design experiments to study metabolic pathways involving this compound?

Methodological Answer:

Q. What computational models predict interactions between this compound and biological targets?

Methodological Answer:

Q. How to address discrepancies in solubility data across different studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.